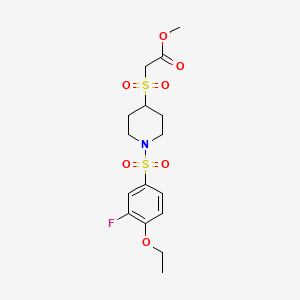

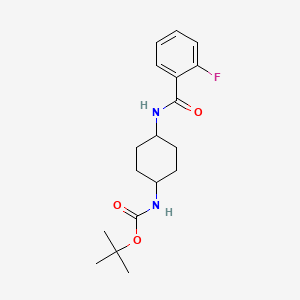

N-(naphthalen-1-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

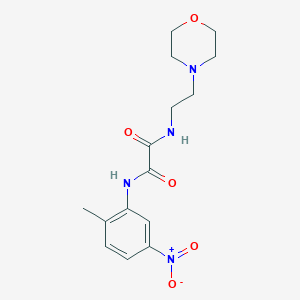

The compound N-(naphthalen-1-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a naphthalene moiety, which is known for its aromaticity and stability, linked to an azetidine ring, a four-membered nitrogen-containing ring, which can impart reactivity due to ring strain. The tetrahydrofuran (THF) moiety is a five-membered oxygen-containing heterocycle, which is often used as a solvent or a linker in organic synthesis due to its polar nature.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through various organic reactions. For instance, the photoinduced ring-opening reaction of 1-(2-naphthoyl)aziridine in alcohols has been studied, leading to the formation of N-alkylnaphthalene carboxamides . This suggests that photochemical methods could potentially be applied to synthesize related azetidine compounds. Additionally, the synthesis of naphtho-furan carboxamide derivatives has been achieved through reactions involving nitro products, hydrazine hydrate, and Schiff bases, followed by treatment with chloro acetyl chloride . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit a combination of aromatic stability from the naphthalene ring and potential steric interactions due to the presence of adjacent groups. Similar naphthalene homo-oligoamides have been reported to display anti-periplanar arrangements of the naphthyl rings, primarily induced by steric interactions . These structural features can influence the molecule's reactivity and interaction with other molecules.

Chemical Reactions Analysis

The azetidine ring in the compound is likely to be reactive due to the ring strain, which could make it susceptible to ring-opening reactions. The photoinduced ring-opening reaction of aziridines, as mentioned in the first paper, could be a relevant reaction for azetidine derivatives as well . The presence of the methoxy group on the THF ring could also influence the reactivity, potentially through interactions with nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The aromatic naphthalene ring would contribute to the compound's stability and potential hydrophobicity. The azetidine ring could introduce some degree of polarity and reactivity, while the THF moiety could contribute to the compound's solubility in polar solvents. The compound's spectral and analytical characteristics would likely be complex due to the presence of multiple functional groups and heterocycles.

Wissenschaftliche Forschungsanwendungen

Photochemistry and Ring-Opening Reactions Research by Nishimoto, Izukawa, and Kagiya (1984) explores the photoinduced ring-opening reactions of 1-(2-naphthoyl)aziridine in alcohols, which result in selective formation of various naphthalene-2-carboxamide derivatives. These studies indicate the sensitivity of naphthalene derivatives to light and their potential applications in developing photoresponsive materials (Nishimoto, Izukawa, & Kagiya, 1984).

Synthesis and Characterization of Derivatives Özer, Arslan, VanDerveer, and Külcü (2009) synthesized and characterized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including naphthalen-1yl derivatives. Their work, which includes crystal structure analysis, demonstrates the utility of naphthalene derivatives in exploring molecular structures and interactions, suggesting potential applications in materials science and drug design (Özer, Arslan, VanDerveer, & Külcü, 2009).

Biological Evaluation and Antimicrobial Activity Goněc et al. (2015) prepared and characterized N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, demonstrating antibacterial and antimycobacterial activities. This research highlights the potential of naphthalene derivatives in developing new antimicrobial agents, which could lead to novel treatments for bacterial infections (Goněc et al., 2015).

Coordination Polymers and Photochromism Liu et al. (2020) investigated naphthalenediimide-based ligands and their assembly into coordination polymers, showcasing reversible photochromic properties. This study underscores the role of naphthalene derivatives in creating smart materials with applications in sensors, displays, and memory devices (Liu et al., 2020).

Eigenschaften

IUPAC Name |

N-(naphthalen-1-ylmethyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c23-20(22-11-18(12-22)25-14-15-8-9-24-13-15)21-10-17-6-3-5-16-4-1-2-7-19(16)17/h1-7,15,18H,8-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLOHHPIZKAINS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1COC2CN(C2)C(=O)NCC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545520.png)

![2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride](/img/structure/B2545521.png)

![4-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2545529.png)

![5-[1-(1H-indazol-3-ylcarbonyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2545535.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide](/img/structure/B2545537.png)